molecular formula C15H12Br2N2O4 B291082 2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide

2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide

Cat. No.: B291082
M. Wt: 444.07 g/mol
InChI Key: ZIBVJAULSWTVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide is a synthetic organic compound characterized by the presence of bromine, nitro, and phenoxy groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitro group is introduced into the phenyl ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated and nitrated intermediates with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties and reactivity.

    Substitution: The bromine atoms in the phenoxy ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C15H12Br2N2O4

Molecular Weight

444.07 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide

InChI

InChI=1S/C15H12Br2N2O4/c1-9(23-14-7-6-10(16)8-11(14)17)15(20)18-12-4-2-3-5-13(12)19(21)22/h2-9H,1H3,(H,18,20)

InChI Key

ZIBVJAULSWTVGC-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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